molecular formula C15H17N5OS B4141377 2-(1H-benzimidazol-2-ylthio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

2-(1H-benzimidazol-2-ylthio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No. B4141377
M. Wt: 315.4 g/mol
InChI Key: UZSPISASHINESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylthio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide, also known as BZI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a benzimidazole derivative that has been modified to include an imidazole moiety, giving it unique properties that make it useful for a variety of applications.

Mechanism of Action

2-(1H-benzimidazol-2-ylthio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide acts as a competitive antagonist at the histamine H3 receptor. By binding to this receptor, 2-(1H-benzimidazol-2-ylthio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide blocks the action of histamine, a neurotransmitter that is involved in a variety of physiological processes. This results in increased wakefulness and improved cognitive function.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the histamine H3 receptor, 2-(1H-benzimidazol-2-ylthio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and acetylcholine. This suggests that 2-(1H-benzimidazol-2-ylthio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide may have potential applications in the treatment of a variety of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1H-benzimidazol-2-ylthio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide for lab experiments is its specificity for the histamine H3 receptor. This allows researchers to study the effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of 2-(1H-benzimidazol-2-ylthio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is that it has relatively low potency compared to other H3 receptor antagonists, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(1H-benzimidazol-2-ylthio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide, as well as its potential interactions with other neurotransmitter systems. Finally, the development of more potent H3 receptor antagonists may lead to the development of more effective treatments for a variety of disorders.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves its use as a histamine H3 receptor antagonist. This receptor is involved in a variety of physiological processes, including cognition, sleep, and appetite regulation. By blocking this receptor, 2-(1H-benzimidazol-2-ylthio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has been shown to improve cognitive function and increase wakefulness in animal models.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-imidazol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c21-14(17-6-3-8-20-9-7-16-11-20)10-22-15-18-12-4-1-2-5-13(12)19-15/h1-2,4-5,7,9,11H,3,6,8,10H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSPISASHINESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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